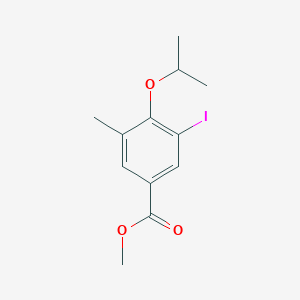
Methyl 3-iodo-4-isopropoxy-5-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-iodo-4-isopropoxy-5-methylbenzoate is an organic compound with the molecular formula C12H15IO3 It is a derivative of benzoic acid, featuring an iodine atom, an isopropoxy group, and a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-4-isopropoxy-5-methylbenzoate typically involves the iodination of a precursor compound, followed by esterification and alkylation reactions. One common method involves the following steps:
Iodination: A precursor such as 3,4-dimethoxybenzoic acid is iodinated using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Esterification: The iodinated intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Alkylation: Finally, the ester is alkylated with isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 3-iodo-4-isopropoxy-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form deiodinated derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Products like azido or cyano derivatives.
Oxidation: Quinones or other oxidized forms.
Reduction: Deiodinated or reduced derivatives.
Coupling: Biaryl compounds with various functional groups.
科学研究应用
Methyl 3-iodo-4-isopropoxy-5-methylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-iodo-4-isopropoxy-5-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations through well-defined pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Methyl 3-iodo-4-methoxybenzoate: Similar structure but with a methoxy group instead of an isopropoxy group.
Methyl 3-iodobenzoate: Lacks the additional substituents on the benzene ring.
Methyl 4-isopropoxybenzoate: Contains an isopropoxy group but lacks the iodine atom.
Uniqueness
Methyl 3-iodo-4-isopropoxy-5-methylbenzoate is unique due to the combination of its iodine atom, isopropoxy group, and methyl ester functional group
属性
IUPAC Name |
methyl 3-iodo-5-methyl-4-propan-2-yloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO3/c1-7(2)16-11-8(3)5-9(6-10(11)13)12(14)15-4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNHALMGJNFZCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)C)I)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













